6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid
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Overview
Description
6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid is a heterocyclic compound that contains a pyrazine ring substituted with a bromine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid typically involves the bromination of pyrazine derivatives. One common method is the bromination of 3-oxo-2H-pyrazine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-pyrazine derivative, while oxidation can produce various oxidized pyrazine compounds.
Scientific Research Applications
6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-hydroxypyrazine-2-carboxamide: This compound is structurally similar but contains a hydroxyl group instead of a keto group.
3-oxo-2H-pyrazine-2-carboxylic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
Uniqueness
6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the pyrazine ring.
Properties
Molecular Formula |
C5H3BrN2O3 |
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Molecular Weight |
218.99 g/mol |
IUPAC Name |
6-bromo-3-oxo-2H-pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H3BrN2O3/c6-2-1-7-4(9)3(8-2)5(10)11/h1,3H,(H,10,11) |
InChI Key |
DMSBUMVEXNYNKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C(N=C1Br)C(=O)O |
Origin of Product |
United States |
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